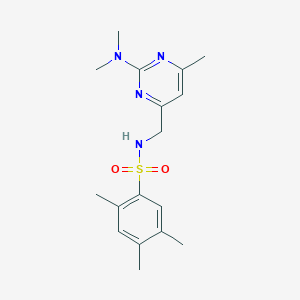
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2,4,5-trimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that likely contains a pyrimidine ring (a six-membered ring with two nitrogen atoms) and a benzenesulfonamide group (a benzene ring attached to a sulfonamide group). The molecule also contains dimethylamino groups, which are common in many organic compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions like the Knoevenagel condensation reaction followed by metathesization . Another method involves the radical copolymerization of amine-containing monomers .
Chemical Reactions Analysis
The compound, due to its complex structure, could potentially participate in a variety of chemical reactions. For instance, compounds with dimethylamino groups have been used as building blocks for a diverse range of acyclic, carbocyclic, and heterocyclic derivatives .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A study by Murthy et al. (2018) described the synthesis, characterization, and computational study of a newly synthesized sulfonamide molecule, highlighting the structural and electronic properties through Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. The compound exhibited stabilization through several intermolecular interactions, with a detailed analysis of its vibrational wave numbers and reactivity descriptors (Murthy et al., 2018).
Molecular Dynamics and Optical Properties
Research by Ren (2013) focused on the electronic structures and optical properties of certain sulfonamide derivatives, revealing their potential in nonlinear optical (NLO) applications due to significant birefringence indexes and efficient second harmonic generation (SHG) responses. This study highlights the compounds' potential for use in optical materials and devices (Ren, 2013).
Anti–HIV and Antifungal Activities
Zareef et al. (2007) synthesized a series of benzenesulfonamides bearing the 1,3,4-oxadiazole moiety, which were screened for anti–HIV and antifungal activities. This work demonstrates the therapeutic potential of sulfonamide derivatives in addressing infectious diseases (Zareef et al., 2007).
Supramolecular Chemistry
Schubert and Eschbaumer (1999) developed a new synthetic strategy utilizing 2,6-Bis(trimethyltin)pyridine as a central building block for preparing ligands relevant to supramolecular chemistry. Their work paves the way for creating complex structures with specific functions and interactions (Schubert & Eschbaumer, 1999).
Corrosion Inhibition
Kaya et al. (2016) investigated the corrosion inhibition properties of piperidine derivatives on iron through quantum chemical calculations and molecular dynamics simulations. The study provides insights into the development of efficient corrosion inhibitors for industrial applications (Kaya et al., 2016).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-2,4,5-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c1-11-7-13(3)16(8-12(11)2)24(22,23)18-10-15-9-14(4)19-17(20-15)21(5)6/h7-9,18H,10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGCODIVKUYKBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=NC(=NC(=C2)C)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


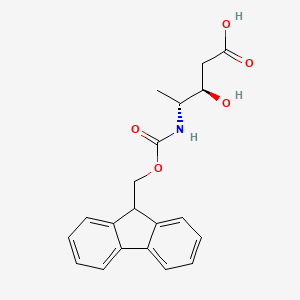

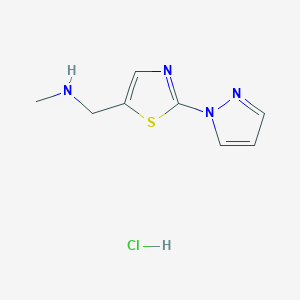
![N-(2-chlorophenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2469322.png)

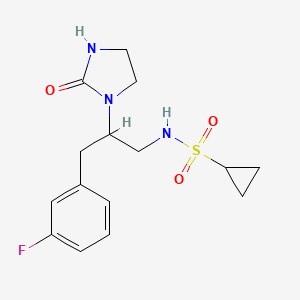
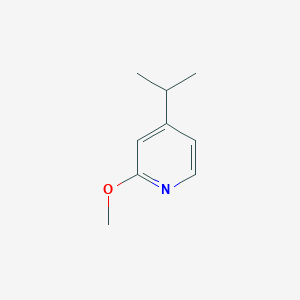
![4-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2469330.png)
![2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol](/img/structure/B2469335.png)

![N-(4-fluorophenyl)-N-(3-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2469337.png)

![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2469339.png)